N-methyl-n-benzylnitrosamine
Description
Historical Discovery and Early Investigation of Nitrosamine (B1359907) Compounds
The journey of nitrosamine research began in the mid-20th century. In 1956, British scientists John Barnes and Peter Magee made a pivotal discovery, reporting that dimethylnitrosamine, a simple nitrosamine, induced liver tumors in rats. wikipedia.orgsemanticscholar.org This finding sparked widespread scientific interest and concern. Subsequent studies revealed that a significant majority—approximately 90% of the 300 nitrosamines tested—were carcinogenic in a wide array of animal species. wikipedia.orgsemanticscholar.org
Initially, the focus was on the presence of nitrosamines in food and beverages, with studies in the 1950s and 1960s linking them to cancer in laboratory animals. innovareacademics.in The development of reliable analytical methods in the 1970s and 1980s allowed for the detection of nitrosamine levels in various consumer products, further fueling research into their potential health implications. semanticscholar.orgearthwormexpress.com The discovery that bacteria in meat convert nitrate (B79036) into nitrite, the actual curing agent, was a significant turning point in understanding how these compounds could form in food products. earthwormexpress.com
Evolution of Research Interest in N-methyl-N-benzylnitrosamine
This compound (NMBA) emerged as a compound of particular interest within the broader field of nitrosamine research. Its chemical structure, featuring a nitroso group attached to a nitrogen atom bonded to both a methyl and a benzyl (B1604629) group, contributes to its reactivity and biological effects. cymitquimica.com
Research has primarily focused on the carcinogenic properties of NMBA. Studies in rodents have demonstrated its potency in inducing tumors, particularly in the esophagus. smolecule.comfrontiersin.org This has led to its classification as a probable human carcinogen by the International Agency for Research on Cancer (IARC). smolecule.com The compound's ability to induce tumors in laboratory animals has made it a valuable tool in cancer research, specifically for investigating the mechanisms of carcinogenesis. cymitquimica.com
Significance of this compound in Mechanistic Toxicology Studies
The significance of this compound in toxicology lies in its use as a model compound to unravel the complex mechanisms of chemical carcinogenesis. smolecule.com Its specific action in inducing esophageal tumors in rats has made it an effective tool for studying this type of cancer. frontiersin.org
The proposed mechanism of NMBA's carcinogenicity involves metabolic activation by cytochrome P450 enzymes. oup.com This process, known as α-hydroxylation, can occur at either the methyl or the methylene (B1212753) carbon of the benzyl group. oup.com Hydroxylation at the methylene carbon, the predominant pathway in the esophagus, leads to the formation of a methylating agent that can damage DNA, a critical step in initiating cancer. oup.com Conversely, metabolism in the liver occurs at both positions. oup.com The unique structural arrangement of NMBA allows for selective patterns of DNA alkylation, contributing to its distinct carcinogenic profile compared to other nitrosamines. smolecule.com
Scope and Objectives of Current Research Landscape on Nitrosamines
The unexpected discovery of nitrosamine impurities in pharmaceutical drugs, starting with valsartan (B143634) in 2018, has dramatically reshaped the focus of nitrosamine research. semanticscholar.orgfda.govtheanalyticalscientist.com This has led to widespread recalls of various medications, including other angiotensin II receptor blockers (ARBs), ranitidine, and metformin, prompting intense scrutiny from global regulatory agencies. semanticscholar.orginnovareacademics.in
Current research is heavily focused on several key areas:
Formation and Mitigation in Pharmaceuticals: A primary objective is to understand the root causes of nitrosamine formation in drug products and develop strategies to mitigate this risk. nih.govresearchgate.net This includes examining raw materials, manufacturing processes, and even storage conditions. innovareacademics.inardena.com
Analytical Methodologies: There is a critical need for highly sensitive and specific analytical methods to detect and quantify the very low levels of nitrosamine impurities in pharmaceuticals. ardena.comnih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are crucial in this effort. theanalyticalscientist.com
Risk Assessment: Researchers are working to refine risk assessment strategies for nitrosamine impurities. nih.govlhasalimited.org This includes the use of in silico (computational) tools and toxicological studies to establish acceptable intake limits that protect public health. lhasalimited.orgusp.org
Understanding Nitrosamine Drug Substance-Related Impurities (NDSRIs): A significant portion of current research is dedicated to the complex, drug-specific nitrosamines known as NDSRIs, which can form from the drug substance itself. acs.org An in silico analysis of over 12,000 small molecule drugs and their impurities revealed that a substantial percentage are potential nitrosamine precursors. nih.gov
The overarching goal of the current research landscape is to ensure the safety and quality of pharmaceuticals by minimizing patient exposure to these potentially harmful impurities. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-N-methylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10(9-11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXUJKBJBFLCAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041081 | |
| Record name | N-Nitrosomethylbenzylamine | |
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Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00357 [mmHg] | |
| Record name | N-Nitrosomethylbenzylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
937-40-6 | |
| Record name | N-Methyl-N-benzylnitrosamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-benzylnitrosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Nitrosomethylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZYL(METHYL)NITROSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H81CGI9K6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Derivatization of N Methyl N Benzylnitrosamine
Established Synthetic Pathways for N-methyl-N-benzylnitrosamine
The most common and well-established method for the synthesis of this compound involves the nitrosation of its corresponding secondary amine, N-methylbenzylamine. google.com This reaction is typically achieved by treating N-methylbenzylamine with a nitrosating agent, most commonly nitrous acid (HNO₂). Nitrous acid is usually generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). cymitquimica.com
The reaction proceeds by the electrophilic attack of the nitrosonium ion (NO⁺), or a related nitrosating species, on the nitrogen atom of the secondary amine. The general reaction is as follows:
C₆H₅CH₂NH(CH₃) + NaNO₂ + HCl → C₆H₅CH₂N(NO)CH₃ + NaCl + H₂O
The yields for this method are generally good, often ranging from 87% to 93% under optimized conditions. cardiff.ac.uk Key reaction parameters that are often controlled to maximize yield and minimize side reactions include temperature, pH, and the rate of addition of the nitrite solution. The reaction is typically carried out at low temperatures (e.g., 0-5 °C) to prevent the decomposition of nitrous acid and to control the exothermic nature of the reaction.
| Precursor | Reagents | General Conditions | Reported Yield |
|---|---|---|---|
| N-methylbenzylamine | Sodium nitrite, Hydrochloric acid | Aqueous solution, 0-10 °C | 87-93% cardiff.ac.uk |
Advanced Synthetic Approaches and Yield Optimization in Nitrosamine (B1359907) Chemistry
In recent years, more advanced and efficient methods for the synthesis of N-nitrosamines, including this compound, have been developed. These methods often offer advantages such as milder reaction conditions, higher yields, and greater substrate scope.
One notable advanced reagent is tert-butyl nitrite (TBN) . The use of TBN for the N-nitrosation of secondary amines can be performed under solvent-free conditions, which simplifies the work-up procedure and is environmentally more benign. google.comrsc.org This method has been shown to be highly efficient for a broad range of secondary amines, with yields often exceeding 90%. rsc.org The reaction with TBN is typically fast and proceeds at room temperature. orgsyn.org
Electrochemical synthesis represents another modern approach to N-nitrosamine formation. chemicalbook.com This method involves the electrochemical oxidation of a nitrite source in the presence of the secondary amine. A study on the flow electrochemical N-nitrosation of secondary amines demonstrated the successful synthesis of a variety of N-nitrosamines with excellent yields, often up to 99%. chemicalbook.com This continuous flow method offers advantages in terms of safety, scalability, and precise control over reaction conditions. The optimization of this process for N-methylbenzylamine would involve tuning parameters such as current density, flow rate, and electrolyte concentration.
Other advanced nitrosating agents that have been explored for the synthesis of N-nitrosamines include nitrosonium tetrafluoroborate (NOBF₄) and dinitrogen tetroxide (N₂O₄). cardiff.ac.uk These reagents are often highly reactive and can be used in non-aqueous conditions, which can be advantageous for certain substrates.
| Method | Reagents/Conditions | Key Advantages | General Yield Range |
|---|---|---|---|
| tert-Butyl Nitrite (TBN) | tert-Butyl nitrite, Solvent-free or in organic solvent | Mild conditions, high yields, simple work-up google.comrsc.org | 82-97% cardiff.ac.uk |
| Electrochemical Synthesis | Electrochemical cell, Nitrite source, Electrolyte | High efficiency, safety, scalability, mild conditions chemicalbook.com | Up to 99% chemicalbook.com |
| Other Nitrosating Agents | NOBF₄, N₂O₄, etc. | High reactivity, non-aqueous conditions cardiff.ac.ukorganic-chemistry.org | Variable, can be high cardiff.ac.uk |
Preparation of Labeled this compound for Mechanistic Studies (e.g., Isotopic Labeling)
The synthesis of isotopically labeled this compound is of significant importance for mechanistic studies in toxicology and metabolism. Isotopic labels, such as deuterium (²H or D) and carbon-13 (¹³C), serve as tracers that allow for the unambiguous identification and quantification of the compound and its metabolites in biological systems.
Deuterium Labeling: Deuterium-labeled this compound can be prepared by utilizing a deuterated precursor. For example, the synthesis could start with a deuterated form of N-methylbenzylamine. The benzylic protons of N-methylbenzylamine can be exchanged with deuterium by treatment with a deuterium source, such as D₂O, under appropriate catalytic conditions. Subsequent nitrosation of the deuterated amine would yield the desired deuterium-labeled this compound. Alternatively, a deuterated methyl source could be used in the initial synthesis of the secondary amine.
Carbon-13 Labeling: The introduction of a ¹³C label can be achieved by using a ¹³C-labeled starting material. For instance, ¹³C-labeled methyl iodide (¹³CH₃I) can be used to methylate benzylamine to produce ¹³C-methyl-labeled N-methylbenzylamine. This labeled precursor can then be nitrosated using the established methods to afford ¹³C-labeled this compound. This approach allows for the specific placement of the ¹³C label in the methyl group, which is often a site of metabolic interest.
The synthesis and characterization of these labeled compounds require careful purification and analytical verification, typically using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the position and extent of isotopic incorporation.
Synthesis of this compound Analogues and Metabolites
To investigate the structure-activity relationships and metabolic fate of this compound, the synthesis of its analogues and metabolites is essential.
Synthesis of Analogues: Analogues of this compound can be synthesized by modifying the aromatic ring or the N-alkyl groups. For example, para-substituted analogues can be prepared by starting with the corresponding substituted benzylamines. The synthesis of N-methyl-N-(p-nitrobenzyl)nitrosamine would involve the nitrosation of N-methyl-p-nitrobenzylamine. Similarly, other functional groups can be introduced onto the phenyl ring to study their electronic and steric effects on the biological activity of the nitrosamine.
Synthesis of Metabolites: The metabolism of this compound is known to involve hydroxylation at various positions. The synthesis of these hydroxylated metabolites is crucial for their identification and toxicological evaluation. For instance, the synthesis of N-methyl-N-(α-hydroxybenzyl)nitrosamine, a potential metabolite resulting from benzylic hydroxylation, would require a multi-step synthetic route. This could involve the protection of the amino group, selective oxidation of the benzylic position, followed by deprotection and nitrosation. The synthesis of phenolic metabolites, such as N-methyl-N-(p-hydroxybenzyl)nitrosamine, would likely start from a protected p-hydroxybenzylamine derivative, which is then methylated, nitrosated, and deprotected. The synthesis of these metabolites often presents challenges due to their potential instability and the need for regioselective reactions.
Chemical Reactivity and Transformation Mechanisms of N Methyl N Benzylnitrosamine
Electrophilic Nature and Reaction Pathways of N-methyl-N-benzylnitrosamine
This compound (NMBzA) possesses an electrophilic character primarily centered around the nitroso group (-N=O). This feature dictates its reactivity towards nucleophilic species. The nitrogen atom of the nitroso group is susceptible to nucleophilic attack, a key step in the bioactivation and chemical reactions of this compound.
The electrophilicity of NMBzA is a crucial factor in its mechanism of action. Following metabolic activation, NMBzA can form highly reactive electrophilic intermediates, such as alkyldiazonium ions. mdpi.com These intermediates readily react with biological macromolecules like DNA and proteins, leading to the formation of adducts. mdpi.com This interaction with cellular components is believed to be a primary driver of its biological activity.
The reaction pathways of NMBzA are diverse and influenced by the surrounding chemical environment. Under physiological conditions, the compound is relatively stable but can undergo decomposition, particularly under acidic or basic conditions or through enzymatic catalysis. smolecule.com The presence of the benzyl (B1604629) group and the methyl group on the nitrogen atom influences the steric and electronic properties of the molecule, thereby affecting its reactivity and the specific pathways it follows. cymitquimica.com For instance, the electron-withdrawing nature of the nitroso group enhances the electrophilic character of the adjacent carbon atoms, making them susceptible to nucleophilic attack.
Nitrosation and Denitrosation Mechanisms Involving this compound
Nitrosation, the addition of a nitroso group, is the fundamental reaction for the synthesis of this compound. This typically involves the reaction of benzylmethylamine with a nitrosating agent, such as nitrous acid (HNO₂), under controlled acidic conditions. smolecule.comcymitquimica.com The mechanism proceeds through the formation of a nitrosating species, like the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃), which then reacts with the secondary amine.
Conversely, denitrosation is the removal of the nitroso group. This process can occur under various conditions, including exposure to certain chemicals or enzymatic action. For instance, studies have shown that liver microsomes can catalyze the denitrosation of nitrosamines, a reaction potentially mediated by cytochrome P-450. dntb.gov.ua This reductive denitrosation can be a detoxification pathway, converting the nitrosamine (B1359907) to its corresponding amine and nitric oxide or other nitrogen oxides. The balance between nitrosation and denitrosation can be influenced by various factors in a biological system, including the presence of antioxidants like ascorbic acid, which can inhibit nitrosation reactions.
Transnitrosation, the transfer of a nitroso group from one molecule to another, is another important mechanistic aspect. N-nitrososulfonamides, for example, can transfer their nitroso group to thiolate ions. conicet.gov.ar This process involves the nucleophilic attack of the thiolate on the nitroso group. conicet.gov.ar While not directly studying NMBzA, this highlights a general reaction mechanism applicable to nitrosamines, suggesting that NMBzA could potentially act as a nitroso group donor in the presence of suitable nucleophilic acceptors.
Formation of Reactive Intermediates from this compound
The biological activity of this compound is intrinsically linked to its metabolic activation into reactive intermediates. This transformation is a critical step that converts the relatively stable parent compound into highly reactive species capable of interacting with cellular macromolecules.
Alpha-Hydroxylation Pathways and Stereochemistry
A primary pathway for the metabolic activation of this compound is α-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes. sci-hub.se This process involves the hydroxylation of the carbon atom adjacent (in the alpha position) to the nitroso group. sci-hub.se Since NMBzA is an asymmetrical nitrosamine, two potential sites for α-hydroxylation exist: the methylene (B1212753) carbon of the benzyl group and the carbon of the methyl group. sci-hub.se
Benzyl hydroxylation: This pathway leads to the formation of an unstable α-hydroxy-N-nitrosamine, which can then decompose to generate a methylating agent. sci-hub.se
Methyl hydroxylation: Conversely, hydroxylation at the methyl group results in an intermediate that breaks down to produce a benzylating agent. sci-hub.se
Research indicates that the susceptibility of a C-H bond to α-hydroxylation is influenced by its intrinsic lability. usp.org The stereochemistry of this enzymatic hydroxylation can also play a role in the subsequent reactions and biological effects of the resulting intermediates.
Diazohydroxide Formation and Decomposition
Following α-hydroxylation, the resulting α-hydroxynitrosamine is unstable and undergoes spontaneous decomposition. This decomposition proceeds through the formation of a diazohydroxide intermediate. usp.org The formation of this intermediate is a common step in the metabolic activation of various nitrosamines. usp.org
The diazohydroxide itself is a transient species that rapidly decomposes, leading to the generation of even more reactive entities. The specific nature of the decomposition products depends on which side of the original nitrosamine molecule underwent hydroxylation.
Carbonium Ion and Diazonium Ion Generation
The decomposition of the diazohydroxide intermediate is a critical step that ultimately yields highly electrophilic species: diazonium ions and carbonium ions (carbocations). mdpi.comsci-hub.se
From benzyl hydroxylation: The diazohydroxide formed from benzyl α-hydroxylation decomposes to yield a methyldiazonium ion. This ion is a potent methylating agent.
From methyl hydroxylation: The diazohydroxide resulting from methyl α-hydroxylation breaks down to form a benzyldiazonium ion, which can subsequently release nitrogen gas to form a benzylcarbonium ion. This species acts as a benzylating agent. sci-hub.se
These highly reactive cations are capable of attacking nucleophilic sites on cellular macromolecules, most notably DNA, leading to the formation of DNA adducts. sci-hub.se
Interaction of this compound with Nucleophilic Species
The reactive electrophilic intermediates generated from the metabolic activation of this compound readily interact with various nucleophilic species within the cell. The primary targets of these electrophiles are the nucleophilic centers in biological macromolecules.
Studies have demonstrated that the reactive intermediates of NMBzA, specifically the methylating and benzylating agents, can form adducts with DNA. sci-hub.se The formation of these DNA adducts disrupts the normal structure and function of DNA. For example, research has shown the formation of benzyl adducts such as N²-benzylguanine, 3-benzyladenine, N⁶-benzyladenine, and 7-benzylguanine in the DNA of tissues from rats treated with NMBzA. sci-hub.se The level of DNA benzylation, however, was found to be significantly lower than the level of DNA methylation in the same tissues, suggesting that methylation may play a more significant role in its biological activity. sci-hub.se
Mechanistic Studies of N Methyl N Benzylnitrosamine Interactions with Biomolecules
Enzymatic Activation Pathways of N-methyl-N-benzylnitrosamine (e.g., Cytochrome P450)
The primary route of NMBzA's metabolic activation is through hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. This process, known as α-hydroxylation, can occur at either the methyl or the benzyl (B1604629) carbon of the NMBzA molecule. This initial enzymatic step is critical, as it transforms the relatively stable nitrosamine (B1359907) into a highly reactive intermediate.
The α-hydroxy derivative that is formed is unstable and undergoes spontaneous decomposition. This decomposition yields an aldehyde (either formaldehyde (B43269) or benzaldehyde, depending on the site of hydroxylation) and a corresponding alkyldiazohydroxide. It is the methyldiazohydroxide, resulting from hydroxylation of the methylene (B1212753) carbon, that leads to the formation of a methylcarbonium ion. This ion is a potent electrophile that readily methylates nucleophilic sites on DNA bases.
While cytochrome P450 is the principal enzyme system involved, other enzymes may also play a role in the broader metabolic landscape of NMBzA. However, the focus of carcinogenic activation remains centered on CYP-mediated α-hydroxylation.
Research has pinpointed specific cytochrome P450 isoforms that are particularly efficient at metabolizing NMBzA and related nitrosamines. Studies have implicated CYP2E1 and CYP2A6 as major catalysts in the metabolic activation of various nitrosamines in human liver microsomes. In the context of NMBzA-induced esophageal carcinogenesis in rats, increased expression of CYP2E1 has been observed.
Furthermore, investigations using specific antibodies have shown that P450IIE1 does not appear to contribute significantly to the N-demethylation of NMBzA. Conversely, P450IA appears to be predominantly responsible for debenzylation, particularly at high substrate concentrations. Interestingly, antibodies against rat liver P450IIB have been found to enhance the mutagenicity of NMBzA in certain bacterial strains, suggesting a complex interplay between different CYP isoforms. The presence of CYP2A3 protein and mRNA has also been detected in the rat esophagus, though at low levels.
Table 1: Cytochrome P450 Isoforms Implicated in this compound Metabolism
| Enzyme Isoform | Role in NMBzA Metabolism | Species/System Studied |
| CYP2E1 | Catalyzes metabolic activation. Increased expression noted during esophageal carcinogenesis. | Human liver microsomes, Rats |
| CYP2A6 | Major catalyst for metabolic activation of related nitrosamines. | Human liver microsomes |
| CYP2A3 | Protein and mRNA detected in the esophagus. | Rats |
| P450IA | Predominantly catalyzes debenzylation at high substrate concentrations. | Rats |
| P450IIB | Antibodies against this isoform enhanced NMBzA mutagenicity. | Rats |
The metabolic activation of NMBzA exhibits both specific kinetics and regioselectivity, which can be influenced by various factors. Studies have demonstrated that the rate of NMBzA metabolism is dependent on the substrate concentration.
The regioselectivity of α-hydroxylation, whether it occurs at the methyl or benzyl position, is a critical determinant of the resulting DNA adduct profile. Hydroxylation at the methyl group leads to the formation of a methylating agent, while hydroxylation at the benzyl group results in a benzylating agent. Research indicates that DNA methylation is a more significant outcome of NMBzA metabolism in vivo compared to DNA benzylation. The level of DNA benzylation observed in tissues of rats treated with NMBzA was found to be several orders of magnitude lower than the level of DNA methylation. This suggests that the metabolic pathway favoring methylation is predominant or more efficient in target tissues.
DNA Adduction Mechanisms Induced by this compound
The ultimate carcinogenic action of NMBzA is mediated through the covalent binding of its reactive metabolites to DNA, forming DNA adducts. These adducts can disrupt the normal structure and function of DNA, leading to mutations during DNA replication if not repaired. The primary adducts formed are methylated guanines.
One of the most critical DNA adducts formed from NMBzA metabolism is O6-methylguanine (O6-meGua). This adduct is highly mutagenic because it can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. The formation of O6-meGua is considered a key event in the initiation of carcinogenesis by many methylating agents, including NMBzA.
Studies have investigated the time course of O6-meGua levels in the rat esophagus and liver following NMBzA administration. The persistence of these adducts in target tissues is a crucial factor in determining the carcinogenic outcome. The repair of O6-meGua is primarily carried out by the enzyme O6-alkylguanine-DNA alkyltransferase (AGT). If the rate of adduct formation overwhelms the repair capacity of AGT, the persistence of O6-meGua can lead to the accumulation of mutations and an increased risk of tumor development.
Another major DNA adduct formed by NMBzA is N7-methylguanine (N7-meGua). While N7-meGua is formed in greater abundance than O6-meGua, it is generally considered to be less mutagenic. However, the formation of N7-meGua can lead to the depurination of the DNA backbone, creating an abasic site which can also be mutagenic if not properly repaired.
The ratio of O6-meGua to N7-meGua can vary depending on the tissue and the experimental conditions. For example, in the liver DNA of rats treated with a related nitrosamine, N-nitrosodimethylamine (NDMA), N7-meGua was the most abundant adduct.
While O6-meGua and N7-meGua are the most studied adducts, methylation can also occur at other nucleobase sites. In studies with NDMA, a range of methyl DNA adducts have been identified, including N3-methyladenine, O2-methylcytosine, N3-methylcytosine, N3-methylguanine, O2-methylthymine, and O4-methylthymine.
Table 2: DNA Adducts Formed from this compound Metabolism
| Adduct | Type | Site of Formation | Significance |
| O6-Methylguanine (O6-meGua) | Methylation | O6 position of guanine (B1146940) | Highly mutagenic, leads to G:C to A:T |
Stereochemical Aspects of Adduct Formation and Repair Modulation
The metabolic activation of this compound (NMBzA) results in reactive intermediates that can form adducts with DNA. The formation of these adducts is not random; stereochemical factors play a significant role in the type and position of the adducts formed, which in turn influences their recognition and repair by cellular machinery.
Metabolic activation of NMBzA can lead to both methylating and benzylating species. nih.gov Studies have shown that benzylation of DNA is a more potent inducer of the SOS DNA repair system compared to methylation. nih.gov This differential response is likely due to the distinct stereochemistry of the resulting DNA adducts. Benzyl adducts, being bulkier than methyl groups, cause more significant distortion of the DNA helix, which is more readily recognized by some DNA repair pathways.
In rat models, the formation of various benzylated adducts, including N2-benzylguanine, 3-benzyladenine, N6-benzyladenine, and 7-benzylguanine, has been identified in the liver and lungs following NMBzA administration. nih.gov Notably, O6-benzyl-2'-deoxyguanosine (O6-BzdG) is also formed. nih.gov This particular adduct is significant because the O6 position of guanine is a critical site for mutagenesis. oup.com However, O6-BzdG appears to be rapidly repaired in vivo by the O6-alkylguanine-DNA alkyltransferase (AGT) protein, highlighting a specific repair mechanism for this type of stereochemically distinct adduct. nih.gov The efficient repair of benzylated DNA is a crucial factor in mitigating the potential mutagenic effects of NMBzA. acs.org
Protein Alkylation by this compound and its Metabolites
The metabolic pathways of NMBzA can generate both methyl and benzyl carbonium ions. nih.gov These reactive species can covalently bind to nucleophilic sites on proteins, such as the sulfur atoms of cysteine and methionine residues, and the nitrogen atoms of histidine and lysine (B10760008) residues. The specific proteins targeted and the extent of alkylation can vary depending on the tissue and the metabolic capabilities of the cells within that tissue. While direct studies detailing the specific protein adducts formed by NMBzA are less common than those on DNA adducts, the general principles of nitrosamine toxicology suggest that proteins involved in cellular signaling, metabolism, and DNA repair are potential targets.
Alkylation can lead to a loss of protein function, which can have several downstream consequences. For instance, the inactivation of enzymes involved in critical metabolic pathways could disrupt cellular homeostasis. Similarly, the alkylation of proteins involved in DNA repair could compromise the cell's ability to correct DNA damage, thereby potentiating the genotoxic effects of NMBzA.
Mechanisms of DNA Repair Pathway Modulation by this compound Metabolites
Metabolites of this compound can modulate DNA repair pathways, which are critical for maintaining genomic integrity. The interaction of NMBzA-induced adducts with these pathways can either trigger a robust repair response or, in some cases, overwhelm or inhibit the repair machinery.
The formation of bulky benzyl adducts by NMBzA metabolites is a strong signal for the activation of DNA repair mechanisms. nih.gov The SOS DNA repair system, a key pathway for responding to extensive DNA damage, is more strongly induced by benzylation than by methylation. nih.gov This suggests that the significant structural distortion of the DNA helix caused by benzyl adducts is a critical factor in initiating this repair response.
In addition to the SOS response, other repair pathways are also involved. The base excision repair (BER) pathway is responsible for removing smaller, non-helix-distorting lesions from DNA. While typically associated with the repair of methylated bases, evidence suggests that BER also plays a role in repairing some of the damage caused by NMBzA. The X-ray repair cross-complementing protein 1 (XRCC1), a key scaffold protein in the BER pathway, is involved in repairing DNA damage induced by nitrosamines. aacrjournals.org XRCC1 interacts with other essential BER proteins, including DNA polymerase β, PARP, and DNA ligase III, to efficiently remove damaged bases. aacrjournals.org
Furthermore, the nucleotide excision repair (NER) pathway, which recognizes and removes bulky, helix-distorting adducts, is also implicated in the repair of NMBzA-induced damage. The ability of NMBzA metabolites to modulate these repair pathways is a critical determinant of cellular fate, influencing whether a cell successfully repairs the damage, undergoes apoptosis, or accumulates mutations that can lead to carcinogenesis.
Cellular Responses to this compound-Induced Molecular Damage (in vitro/animal model focus)
The molecular damage induced by this compound triggers a range of cellular responses, primarily aimed at managing the damage and maintaining cellular homeostasis. These responses, observed in both in vitro cell cultures and animal models, include the activation of apoptosis, cell cycle arrest, and oxidative stress responses.
Exposure to NMBzA can induce apoptosis, or programmed cell death, as a mechanism to eliminate cells that have sustained irreparable damage. This process is crucial for preventing the propagation of mutated cells. The induction of apoptosis by NMBzA is often mediated through the intrinsic pathway, which involves the mitochondria.
Studies have shown that NMBzA and its metabolites can lead to the generation of reactive oxygen species (ROS), which can cause mitochondrial damage. nih.gov This damage can lead to the release of cytochrome c from the mitochondria into the cytoplasm, a key event in the activation of the apoptotic cascade. The release of cytochrome c triggers the activation of caspases, a family of proteases that execute the apoptotic program by cleaving a variety of cellular substrates, ultimately leading to cell death.
The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, plays a critical role in regulating the mitochondrial pathway of apoptosis. In response to NMBzA-induced damage, the balance between these proteins can shift in favor of the pro-apoptotic members, leading to increased mitochondrial permeability and the initiation of apoptosis. oup.com For instance, in zinc-deficient rats, NMBzA treatment leads to an increase in Bax expression and a decrease in Bcl-2 expression, creating a pro-apoptotic environment. oup.com Furthermore, the p53 tumor suppressor protein, a key regulator of the cellular response to DNA damage, can be activated by NMBzA-induced damage and can, in turn, induce the expression of pro-apoptotic proteins like Bax. researchgate.net
In addition to apoptosis, cells can respond to NMBzA-induced DNA damage by arresting the cell cycle. This provides the cell with time to repair the damage before it is replicated and passed on to daughter cells. Cell cycle arrest is a critical tumor-suppressive mechanism.
The cell cycle is controlled by a series of checkpoints that are regulated by cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins. DNA damage can activate checkpoint pathways that lead to the inhibition of CDK activity, thereby halting the cell cycle at specific phases, typically at the G1/S or G2/M transitions.
In zinc-deficient rats, NMBzA treatment has been shown to cause deregulation of the p16ink4a-Cyclin D1/CDK4-retinoblastoma (Rb) pathway. aacrjournals.org Specifically, there is an overexpression of cyclin D1 and CDK4, and a loss of p16ink4a expression. aacrjournals.org This suggests that NMBzA can disrupt the normal regulation of the G1/S checkpoint. The p53 protein also plays a crucial role in cell cycle arrest by inducing the expression of p21, a potent inhibitor of CDKs. researchgate.net Activation of p53 in response to NMBzA-induced DNA damage can therefore lead to a p21-mediated cell cycle arrest, allowing time for DNA repair.
The metabolic activation of NMBzA by cytochrome P450 enzymes can lead to the production of ROS as a byproduct. nih.gov Additionally, the inflammatory response that can be triggered by NMBzA-induced tissue damage can also contribute to an increase in ROS levels. abdominalkey.com
Cells have evolved a sophisticated antioxidant defense system to counteract oxidative stress. This system includes enzymes such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase, as well as non-enzymatic antioxidants like glutathione and vitamin E. Exposure to NMBzA can lead to a depletion of these antioxidant defenses, exacerbating the oxidative damage. For example, studies have shown that N-nitrosamines can lead to a rapid increase in lipid peroxidation, a marker of oxidative damage to lipids, and a decrease in the concentration of antioxidants like retinol (B82714) (vitamin A) in the liver. nih.gov
The cellular response to oxidative stress also involves the activation of transcription factors, such as Nrf2, which regulate the expression of a wide range of antioxidant and detoxification genes. The activation of these pathways is a critical adaptive response to mitigate the damaging effects of NMBzA-induced oxidative stress.
Data Tables
Table 1: Cellular Responses to this compound (NMBzA) in In Vitro and Animal Models
| Cellular Response | Key Molecular Events | Model System | Reference |
| Apoptosis | Increased Bax/Bcl-2 ratio, p53 activation | Zinc-deficient rats | oup.comresearchgate.net |
| Caspase activation | In vitro cell lines | nih.gov | |
| Cell Cycle Arrest | Deregulation of p16ink4a-Cyclin D1/CDK4-Rb pathway | Zinc-deficient rats | aacrjournals.org |
| p53-mediated p21 induction | In vitro cell lines | researchgate.net | |
| Oxidative Stress | Increased lipid peroxidation, depletion of retinol | Rats | nih.gov |
| Generation of reactive oxygen species (ROS) | In vitro cell lines | nih.gov |
Modulation of Gene Expression and Signaling Pathways
This compound (NMBzA) is a potent carcinogen known to induce tumors, particularly in the esophagus and oral cavity, in laboratory animals. cymitquimica.com Its carcinogenic activity is intrinsically linked to its ability to modulate the expression of critical genes and disrupt cellular signaling pathways. These molecular alterations are central to the initiation and progression of cancer. Research has demonstrated that NMBzA's interactions with biomolecules lead to a cascade of events, including direct DNA damage, epigenetic modifications, and the aberrant regulation of pathways controlling cell growth, proliferation, and death.
A primary mechanism of NMBzA-induced carcinogenesis involves the disruption of pathways that regulate the cell cycle and suppress tumor formation. The compound has been shown to induce mutations in key regulatory genes and alter the expression of proteins that act as checkpoints in cell division.
One of the most frequently cited targets is the p53 tumor suppressor gene . Studies on hamster buccal pouch carcinomas induced by NMBzA revealed mutations in the p53 gene in 35% of cases. oup.com The majority of these mutations were G→A transitions, a signature type of DNA damage often associated with alkylating agents like NMBzA. oup.com The p53 protein plays a crucial role in preventing cancer by inducing cell cycle arrest or apoptosis in response to DNA damage. nih.gov Its inactivation by mutation is a critical step in the development of many cancers. While MDM2 is a known negative regulator of p53, one study found no evidence of mdm-2 gene overexpression in NMBzA-induced tumors. oup.comcancerbiomed.org
Another critical pathway affected by NMBzA is the p16ink4a-Cyclin D1/Cdk4-Rb pathway , which governs the G1-S phase transition of the cell cycle. aacrjournals.org In a rat model of esophageal tumorigenesis, NMBzA exposure led to the early deregulation of this pathway. aacrjournals.org This was characterized by the concurrent overexpression of Cyclin D1 and Cyclin-dependent kinase 4 (Cdk4) in precancerous lesions, coupled with reduced or absent expression of the tumor suppressor p16ink4a. aacrjournals.org Inactivation of p16ink4a through mechanisms like aberrant methylation is a frequent event in human esophageal squamous cell carcinoma. cancerbiomed.org Furthermore, NMBzA has been shown to induce mutations in the Ha-ras oncogene in 21% of induced hamster buccal pouch carcinomas. oup.com
| Gene/Protein | Effect of NMBzA Exposure | Observed Consequence | Model System | Reference |
|---|---|---|---|---|
| p53 | Induction of G→A transition mutations | Inactivation of tumor suppressor function | Hamster Buccal Pouch Carcinoma | oup.com |
| Ha-ras | Induction of mutations | Activation of oncogene | Hamster Buccal Pouch Carcinoma | oup.com |
| p16ink4a | Reduced or absent expression | Loss of cell cycle inhibition | Rat Esophagus | aacrjournals.org |
| Cyclin D1 | Overexpression | Promotion of G1-S phase transition | Rat Esophagus | aacrjournals.org |
| Cdk4 | Overexpression | Promotion of G1-S phase transition | Rat Esophagus | aacrjournals.org |
| int-2 | Gene amplification | Potential oncogenic driver | Rat Esophageal Carcinoma | cancerbiomed.orgcancerbiomed.org |
Recent studies have highlighted that NMBzA's carcinogenic effects are also mediated through the modulation of crucial metabolic and inflammatory signaling pathways. These alterations can create a microenvironment that is favorable for tumor growth and immune evasion.
A significant finding is the role of NMBzA in regulating tryptophan (TRP) metabolism. NMBzA has been reported to trigger esophageal carcinogenesis by modulating the IDO1/TDO2-AHR and TRP-KYN-NAD axis . oup.com Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2) are enzymes that catabolize tryptophan into kynurenine (B1673888) (KYN). oup.com This process is linked to cancer progression and immune suppression. The upregulation of IDO1/TDO2 genes was observed in rats with nitrosamine-induced esophageal squamous cell carcinoma (ESCC). oup.com The resulting metabolites can activate the aryl hydrocarbon receptor (AHR), leading to an inflammatory response and facilitating tumor immune escape. oup.com
Furthermore, the expression of enzymes involved in the metabolic activation of NMBzA itself can be modulated, creating a feedback loop that enhances its carcinogenic potential. For instance, chronic ethanol (B145695) consumption, a known risk factor for esophageal cancer, induces the expression of Cytochrome P450 2E1 (CYP2E1) in the esophageal mucosa. josorge.com This enzyme is capable of metabolizing NMBzA, and its increased expression significantly promotes the development of NMBzA-induced esophageal tumors in rats. josorge.com
| Pathway/Gene | Effect of NMBzA Exposure | Observed Consequence | Model System | Reference |
|---|---|---|---|---|
| IDO1/TDO2-AHR Axis | Upregulation of IDO1/TDO2 genes | Activation of AHR, promotion of esophageal carcinogenesis | Rat Esophageal Squamous Cell Carcinoma | oup.com |
| TRP-KYN-NAD Axis | Alteration of tryptophan metabolism | Facilitation of tumor immune escape | Rat Esophageal Squamous Cell Carcinoma | oup.com |
| CYP2E1 | Metabolized by this enzyme; expression induced by co-factors (e.g., ethanol) | Enhanced NMBzA-induced tumorigenesis | Rat Esophagus | josorge.com |
Beyond core cell cycle and metabolic pathways, NMBzA exposure influences the expression of a variety of other genes implicated in cancer development. In a hamster model of oral carcinogenesis, NMBzA treatment led to a significant increase in the expression of Amyloid Precursor Protein (APP) in buccal pouch carcinomas. nih.gov Interestingly, treatment with green tea, which reduced tumor incidence, also significantly reduced APP expression, suggesting that APP might play a role in promoting oral carcinogenesis. nih.gov
In a mouse model of esophageal and forestomach tumorigenesis, Cytokeratin 14 was identified as a biomarker whose expression was up-modulated in NMBzA-treated tissues. aacrjournals.org Cytokeratin 14 is considered an important biomarker in the development of human esophageal cancer. aacrjournals.org Additionally, studies have pointed to the amplification of the int-2 gene in both primary and NMBzA-induced fetal esophageal carcinoma, suggesting its involvement in the malignant process. cancerbiomed.orgcancerbiomed.org
| Gene/Protein | Effect of NMBzA Exposure | Observed Consequence | Model System | Reference |
|---|---|---|---|---|
| Amyloid Precursor Protein (APP) | Significantly increased expression | Potential promotion of oral carcinogenesis | Hamster Buccal Pouch Carcinoma | nih.gov |
| Cytokeratin 14 | Up-modulation of gene expression | Biomarker for esophageal/forestomach tumorigenesis | Mouse Esophagus/Forestomach | aacrjournals.org |
Analytical Methodologies for Research on N Methyl N Benzylnitrosamine and Its Adducts
Spectroscopic Techniques for Characterizing N-methyl-N-benzylnitrosamine Metabolites and Adducts
Spectroscopic methods are indispensable for elucidating the structures of NMBzA metabolites and their adducts. These techniques provide detailed information on molecular structure, bonding, and functional groups.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the analysis of NMBzA and its derivatives. researchgate.net It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. Recent advancements in LC-MS/MS have enabled the detection of nitrosamines at very low levels, in the nanogram per liter range, with high specificity and a wide linear range. oup.com
In the context of "adductomics," which is the large-scale study of adducts to biomolecules, LC-MS/MS is instrumental. For instance, research has utilized LC-MS/MS to identify and quantify DNA adducts formed from NMBzA. oup.com This involves the enzymatic or chemical hydrolysis of DNA exposed to NMBzA, followed by LC-MS/MS analysis to separate and identify the specific adducts formed. sci-hub.se The technique allows for the identification of various benzylated and methylated DNA adducts, providing insights into the mechanisms of NMBzA-induced carcinogenesis. sci-hub.se The use of stable isotope-labeled internal standards in LC-MS/MS analysis can further enhance the accuracy and precision of quantification.
The predicted collision cross section (CCS) values for different adducts of this compound, as calculated using CCSbase, provide valuable information for their identification in mass spectrometry. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 151.08660 | 128.7 |
| [M+Na]⁺ | 173.06854 | 135.7 |
| [M-H]⁻ | 149.07204 | 135.3 |
| [M+NH₄]⁺ | 168.11314 | 150.5 |
| [M+K]⁺ | 189.04248 | 136.2 |
| [M+H-H₂O]⁺ | 133.07658 | 122.0 |
| [M+HCOO]⁻ | 195.07752 | 158.1 |
| [M+CH₃COO]⁻ | 209.09317 | 185.3 |
| [M+Na-2H]⁻ | 171.05399 | 137.9 |
| [M]⁺ | 150.07877 | 130.7 |
| [M]⁻ | 150.07987 | 130.7 |
Data sourced from PubChemLite. uni.lu
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, including NMBzA and its metabolites. researchgate.net ¹H NMR and ¹³C NMR are commonly employed to determine the carbon-hydrogen framework of these compounds. nih.govpharmaffiliates.com
For asymmetric nitrosamines like NMBzA, NMR is particularly useful in observing the presence of rotamers, which are stereoisomers that result from restricted rotation around the N-N bond. acanthusresearch.com These rotamers can exhibit different chemical shifts in the NMR spectrum, providing evidence for their existence and relative abundance. acanthusresearch.com Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish connectivity between different atoms within the molecule, which is crucial for the unambiguous identification of complex adduct structures. veeprho.com
UV-Vis spectroscopy is a valuable tool for monitoring reactions involving this compound. This technique measures the absorption of ultraviolet and visible light by a sample. Changes in the UV-Vis spectrum over time can indicate the progress of a reaction, such as the formation or degradation of NMBzA. For instance, the derivatization of related compounds with chromophores can significantly enhance their detectability by UV-Vis spectroscopy, a principle that can be applied to the analysis of NMBzA and its derivatives. researchgate.net
Chromatographic Separation Techniques for this compound and its Derivatives
Chromatographic techniques are essential for separating NMBzA from complex mixtures, such as biological samples or reaction media, prior to its detection and quantification.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of this compound and its derivatives. dntb.gov.ua In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The differential partitioning of the analytes between the mobile and stationary phases leads to their separation.
Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly employed for the analysis of nitrosamines. For example, a method for a related nitrosamine (B1359907), N-(N'-Methyl-N'-nitroso(aminomethyl))benzamide, uses a mobile phase of acetonitrile, water, and an acid on a Newcrom R1 column. sielc.com Such methods can be adapted for NMBzA analysis and are scalable for preparative separation to isolate impurities. sielc.com HPLC coupled with a UV or photodiode array (PDA) detector is a common setup. researchgate.net In research investigating the DNA adducts of NMBzA, HPLC with radiochemical detection has been used to separate and identify various benzylated DNA adducts from hydrolyzed DNA samples. sci-hub.se
The analysis of some asymmetric N-nitrosamines by HPLC can reveal two separate peaks corresponding to the stable rotamers of the compound. acanthusresearch.com The separation power of the HPLC method determines whether these rotamers can be resolved. acanthusresearch.com
Gas Chromatography (GC) is another powerful technique for the separation and analysis of volatile and semi-volatile compounds like this compound. dntb.gov.ua In GC, a gaseous mobile phase (carrier gas) transports the sample through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the gas and stationary phases.
GC is often coupled with a mass spectrometer (GC-MS) for the identification and quantification of nitrosamines. nih.gov This combination provides high sensitivity and specificity. Headspace GC (HS-GC), where the vapor phase above a sample is injected into the GC, is a common technique for analyzing residual solvents and can be adapted for volatile nitrosamines. epa.gov A study on the determination of residual solvents utilized a DB-624 column with a flame ionization detector (FID). epa.gov For nitrosamine analysis, specific detectors like the nitrogen-phosphorus detector (NPD) or a Thermal Energy Analyzer can be used to enhance selectivity.
It is important to note that N-nitrosodiphenylamine, a related compound, is known to decompose to diphenylamine (B1679370) at the high temperatures of the GC injection port. While this is a known characteristic of N-nitrosodiphenylamine, the thermal stability of this compound under GC conditions should be considered during method development. The Kovats retention index, an experimental value used in GC to convert retention times into system-independent constants, has been determined for this compound on both standard non-polar and standard polar columns. nih.gov
Table 2: Experimental Kovats Retention Indices for this compound
| Column Type | Kovats Retention Index |
|---|---|
| Standard non-polar | 1294.1 |
| Standard polar | 2126.2 |
Data sourced from the NIST Mass Spectrometry Data Center. nih.gov
Immunoanalytical Techniques for Detecting this compound-Induced Adducts
Immunoanalytical methods leverage the high specificity of antigen-antibody interactions to detect and quantify carcinogen-DNA adducts. berkeley.edu These techniques are valuable for analyzing large numbers of samples and have been developed for various carcinogens, including some nitrosamines. grantome.comreliasmedia.com The core of these assays is the production of antibodies, often monoclonal, that specifically recognize the chemical structure of a DNA adduct. berkeley.edugrantome.com
The development of sensitive immunoassays for tobacco-specific nitrosamine adducts, such as those from N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), provides a framework that could be applicable to this compound. grantome.com The process involves developing monoclonal antibodies that are highly specific for the adducts of interest. grantome.com Once developed, these antibodies can be used in various immunoassay formats, including Enzyme-Linked Immunosorbent Assay (ELISA) and immunoslot blot (ISB) assays. reliasmedia.com
The sensitivity of immunoassays like ELISA can be quite high, with detection limits capable of reaching approximately one adduct per 10⁸ nucleotides. reliasmedia.comnih.gov However, a significant challenge lies in the specificity of the antibodies, as some may cross-react with other DNA lesions or cellular components, potentially leading to inaccuracies in quantification. nih.gov Furthermore, the production of high-affinity antibodies against specific carcinogen-DNA adducts can be a costly and resource-intensive process. nih.gov Immunohistochemistry (IHC) is another immuno-detection method that can localize adducts within tissues, but its detection limit is often less sensitive than ELISA, typically several adducts per 10⁷ nucleotides. nih.gov
| Technique | Principle | Typical Sensitivity | Key Considerations |
|---|---|---|---|
| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses adduct-specific antibodies and an enzyme-linked secondary antibody to produce a measurable colorimetric or chemiluminescent signal. reliasmedia.com | ~1 adduct per 10⁸ nucleotides. reliasmedia.comnih.gov | Requires highly specific antibodies; suitable for high-throughput analysis. grantome.comreliasmedia.com |
| Immunoslot Blot (ISB) | DNA samples are blotted onto a membrane and probed with an adduct-specific antibody. reliasmedia.com | ~1 adduct per 10⁸ nucleotides. reliasmedia.com | Useful for analyzing numerous samples simultaneously. reliasmedia.com |
| Immunohistochemistry (IHC) | Uses labeled antibodies to visualize the location of DNA adducts within tissue sections. berkeley.edunih.gov | Several adducts per 10⁷ nucleotides. nih.gov | Provides spatial distribution of adducts but is generally less sensitive and quantitative than ELISA. nih.gov |
Advanced Techniques for In Vitro and In Vivo Adduct Quantification (in animal models)
Advanced analytical techniques are crucial for the precise identification and quantification of this compound (NMBzA) adducts in both controlled laboratory settings (in vitro) and within biological systems (in vivo), particularly in animal models. These methods provide high sensitivity and structural information, which are essential for understanding the mechanisms of DNA damage.
In Vivo Research in Animal Models
Research using animal models, such as Fischer 344 and Sprague-Dawley rats, has been instrumental in identifying the DNA adducts formed following exposure to NMBzA. nih.govmit.edu In these studies, radiolabeled NMBzA, such as [3-3H]NMBzA or [¹⁴C-methyl]benzylnitrosamine, is often used to facilitate the detection and quantification of adducts in various tissues. nih.govmit.edu
A key analytical method employed is High-Performance Liquid Chromatography (HPLC) coupled with radiochemical detection. nih.gov Following exposure, DNA is isolated from target tissues like the liver and lung, hydrolyzed into its constituent bases or nucleosides, and then analyzed by HPLC. nih.gov This technique has successfully identified several benzyl (B1604629) adducts, including N²-benzylguanine, 3-benzyladenine, N⁶-benzyladenine, and 7-benzylguanine. nih.gov In addition to benzyl adducts, NMBzA is known to be a methylating agent, forming adducts such as O⁶-methylguanine, which is highly mutagenic. oup.com Studies have shown that the level of DNA benzylation from NMBzA in rat tissues can be significantly lower than the level of DNA methylation. nih.gov Research also indicates that some adducts, like O⁶-benzyl-2'-deoxyguanosine (O⁶-BzdG), may be rapidly repaired in vivo by cellular mechanisms such as the O⁶-alkylguanine-DNA alkyltransferase protein. nih.gov
In Vitro Studies and Other Advanced Methods
In vitro experiments, often using sources like calf thymus DNA, help characterize the distribution of adducts under controlled conditions, providing a baseline for comparison with in vivo findings. nih.gov Beyond HPLC, a range of powerful techniques are available for adduct analysis.
³²P-Postlabeling: This highly sensitive method can detect as few as 1 adduct in 10⁸ to 10¹⁰ normal nucleotides. reliasmedia.com It has been widely used to detect DNA adducts from various carcinogens, including nitrosamines. reliasmedia.com The technique involves enzymatically labeling the adducted nucleotides with a radioactive phosphorus isotope ([³²P]) and separating them via thin-layer chromatography (TLC). reliasmedia.com
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), has become a preferred technique for its selectivity and quantitative accuracy. acs.org LC-MS/MS methods can achieve very low detection limits (in the ng/L range for some nitrosamines) and are used for the definitive structural elucidation of DNA adducts. oup.comacs.org
| Study Type | Model/System | Technique | Adducts Detected/Quantified | Key Findings |
|---|---|---|---|---|
| In Vivo | Male F344 Rats | HPLC with radiochemical detection | N²-benzylguanine, 3-benzyladenine, N⁶-benzyladenine, 7-benzylguanine. nih.gov | DNA benzylation was detected in liver and lung tissue; O⁶-benzyl-2'-deoxyguanosine was found to be rapidly repaired. nih.gov |
| In Vivo | Sprague-Dawley Rats | HPLC | N-7-methylguanine, O⁶-methylguanine. mit.edu | Used to establish a dose-response relationship for methylated guanine (B1146940) adducts in esophageal DNA. mit.edu |
| In Vitro | Calf Thymus DNA | HPLC with radiochemical detection | O⁶-benzyl-2'-deoxyguanosine (O⁶-BzdG), among other benzyl adducts. nih.gov | Provided a reference for the adduct distribution profile and demonstrated the susceptibility of O⁶-BzdG to enzymatic repair. nih.gov |
| General Application | Various (Human/Animal Tissues) | ³²P-Postlabeling | Aromatic and non-aromatic adducts from nitrosamines. berkeley.edureliasmedia.com | Offers extremely high sensitivity (1 adduct per 10⁸-10¹⁰ nucleotides). reliasmedia.com |
| General Application | Various | LC-MS/MS | Structurally specific adducts. oup.comacs.org | Provides selective and quantitative measurement of specific DNA modifications. acs.org |
Environmental Formation and Degradation Mechanisms of N Methyl N Benzylnitrosamine Research Context
Precursor Compounds and Formation Pathways in Environmental Matrices
The environmental formation of N-methyl-N-benzylnitrosamine, like other N-nitrosamines, occurs through the reaction of a secondary or tertiary amine precursor with a nitrosating agent. nih.gov The primary amine precursor for this compound is N-methylbenzylamine. This reaction, known as nitrosation, is influenced by various environmental conditions and the presence of specific chemical agents.
The most common nitrosating agents in the environment are derived from nitrates and nitrites. nih.govwikipedia.org Nitrates can be reduced to nitrites by microbial activity in saliva, the gastrointestinal tract, or various environmental compartments. nih.govwikipedia.org These nitrites, under acidic conditions, form nitrous acid (HNO₂), which is a potent nitrosating agent. freethinktech.com The reaction involves the electrophilic attack of a nitrosonium ion (NO⁺) carrier on the lone pair of electrons of the amine nitrogen atom. freethinktech.com
Environmental matrices can significantly influence these formation pathways. For instance, studies have shown that activated carbon particles can catalyze the transformation of secondary amines into N-nitrosamines under aerobic conditions, a process that involves the fixation of atmospheric nitrogen and oxygen on the carbon surface. researchgate.net The formation is also enhanced by high temperatures and increased acidity. nih.gov In drinking water treatment plants, the use of chloramine (B81541) as a disinfectant can lead to the formation of N-nitrosamines, including those from aromatic amine precursors. acs.orgnih.gov Agricultural chemicals, industrial effluents, and wastewater are significant sources of both amine precursors and nitrosating agents in the environment. nih.govacs.org
Table 1: Precursors and Influencing Factors in this compound Formation
| Category | Component/Factor | Role in Formation |
|---|---|---|
| Amine Precursor | N-methylbenzylamine | The secondary amine that is nitrosated. |
| Nitrosating Agents | Nitrite (NO₂⁻), Nitrate (B79036) (NO₃⁻) | Source of the nitroso group (-N=O). Nitrate is often a precursor to nitrite. nih.govwikipedia.org |
| Reaction Medium | Acidic Conditions (low pH) | Promotes the formation of nitrous acid and other nitrosating species from nitrite. nih.gov |
| Catalysts | Activated Carbon Surfaces | Can facilitate the reaction between amines and nitrosating agents. researchgate.net |
| Disinfectants | Chloramines | Can react with secondary amines to form N-nitrosamines in water treatment processes. acs.org |
| Environmental Factors | High Temperature | Increases the rate of the nitrosation reaction. nih.gov |
| Inhibitors | Ascorbic Acid | Can inhibit the formation of nitrosamines. nih.gov |
Photolytic and Hydrolytic Degradation Pathways of this compound
N-nitrosamines are susceptible to degradation in the environment through several pathways, primarily photolysis (degradation by light) and hydrolysis (reaction with water).
Photolytic Degradation: Ultraviolet (UV) radiation is an effective means of destroying N-nitrosamines in aquatic environments. mdpi.com The photolytic degradation of nitrosamines, such as the representative compound N-nitrosodimethylamine (NDMA), primarily involves the cleavage of the N-N bond. nih.gov This process is generally efficient, and while the rate of photolysis can increase at lower pH, the quantum yield (a measure of the efficiency of a photochemical process) for decomposition is often constant over a wide pH range (e.g., pH 2-8 for NDMA). nih.govacs.org In outdoor air, N-nitrosamines are short-lived due to facile degradation by sunlight. acs.org The initial products of photolysis can include the corresponding secondary amine and nitric oxide, which can then undergo further reactions in the environment. nih.gov
Hydrolytic Degradation: Hydrolysis of N-nitrosamines, often referred to as protolytic denitrosation, typically occurs under acidic conditions. nih.gov This reaction involves the protonation of the nitrosamine (B1359907), followed by nucleophilic attack, which cleaves the N-N bond to yield the parent secondary amine and nitrous acid. nih.gov The process can be accelerated by the presence of nucleophiles such as bromide or thiocyanate. nih.gov In neutral or basic media, the rate of hydrolysis is generally much slower. The stability of the N-N bond makes nitrosamines more persistent in water in the absence of sunlight. acs.org
Table 2: General Degradation Pathways for N-Nitrosamines
| Degradation Pathway | Description | Key Conditions | Primary Products (from this compound) |
|---|---|---|---|
| Photolysis | Cleavage of the N-N bond upon absorption of UV light. nih.gov | UV Radiation (Sunlight) | N-methylbenzylamine, Nitric Oxide |
| Hydrolysis | Acid-catalyzed cleavage of the N-N bond. nih.gov | Acidic pH | N-methylbenzylamine, Nitrous Acid |
Microbial Biotransformation of this compound in Ecosystems
Microorganisms in soil and aquatic systems play a role in the transformation of N-nitrosamines. Studies on compounds like NDMA have demonstrated that bacteria can mineralize these contaminants. nih.gov The biotransformation can proceed through different metabolic pathways, including oxidation of the carbon atom adjacent (in the alpha position) to the amine nitrogen, leading to dealkylation. For NDMA, identified intermediates include formaldehyde (B43269) and methylamine. nih.gov
The rate of microbial degradation can be influenced by environmental factors. For example, in aqueous systems, the presence of supplemental carbon sources can sometimes reduce the rate of mineralization, whereas in soils, the percentage of organic matter may have little effect. nih.gov Research has shown that various microorganisms in soil can transform nitrosamines. capes.gov.br While specific studies on the microbial biotransformation of this compound are limited, the established pathways for other nitrosamines suggest that microbial enzymes could initiate degradation by targeting the methyl or benzyl (B1604629) group, leading to the breakdown of the molecule.
Kinetic Modeling of this compound Environmental Fate
Kinetic modeling is a critical tool for predicting the persistence and transport of contaminants like this compound in the environment. These models use mathematical equations to describe the rates of key processes such as formation, degradation, and transport between different environmental compartments (air, water, soil).
For N-nitrosamines, elementary reaction-based kinetic models have been developed, particularly for photolytic degradation. rsc.orgresearchgate.net These models often incorporate data from quantum mechanical calculations to determine the thermodynamics and kinetics of specific reaction steps. researchgate.net By solving differential equations for all chemical species involved, these models can predict the time-dependent concentration profiles of the parent nitrosamine and its various degradation products under specific conditions (e.g., pH, light intensity). rsc.org
Physiologically based kinetic (PBK) modeling is another approach used to estimate the bioavailable concentration of N-nitrosamines and assess potential risks. altex.orgnih.gov The application of such models to this compound would require compound-specific experimental data for key parameters.
Table 3: Key Parameters in Kinetic Modeling of N-Nitrosamine Environmental Fate (based on NDMA studies)
| Parameter | Description | Relevance to Modeling |
|---|---|---|
| Formation Rate Constant (kapp) | A second-order rate constant describing the speed of nitrosamine formation from precursors. rsc.org | Predicts the rate of formation in specific water matrices (e.g., during disinfection). |
| Quantum Yield (Φ) | The efficiency of a photochemical reaction (molecules reacted per photon absorbed). nih.govrsc.org | A crucial input for modeling photolytic degradation rates in surface waters. |
| First-Order Rate Constants | Rate constants for degradation processes that depend on the concentration of the nitrosamine. nih.gov | Used to model degradation kinetics in soil and water, including microbial transformation. |
| Partition Coefficients | Ratios describing how a chemical distributes between two phases (e.g., octanol-water, soil-water). | Determines whether the compound will tend to accumulate in sediments, biota, or remain in water. |
| Henry's Law Constant | Describes the partitioning of a compound between air and water. | Predicts the potential for volatilization from surface waters into the atmosphere. |
Comparative Mechanistic Studies and Structure Activity Relationships Sar for N Methyl N Benzylnitrosamine
Comparison of N-methyl-N-benzylnitrosamine Reactivity with Other Nitrosamines
The reactivity of a nitrosamine (B1359907) is primarily determined by the rate and pathway of its metabolic activation, which is a prerequisite for its carcinogenic action. nih.gov This activation is catalyzed by cytochrome P450 (CYP) enzymes and typically involves α-hydroxylation, the oxidation of a carbon atom adjacent to the nitroso group. researchgate.netnih.gov This process generates an unstable α-hydroxynitrosamine that spontaneously decomposes to form a highly reactive electrophilic diazonium ion, which can then alkylate DNA. researchgate.netnih.gov
Aliphatic nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), are structurally simpler than NMBA and have been extensively studied. The metabolic activation of these compounds is primarily catalyzed by CYP2E1. nih.govnih.gov
A comparative investigation of the metabolism of NMBA and NDMA in rat liver revealed concentration-dependent differences. nih.gov At high concentrations (0.5 mM), the metabolic decomposition of NMBA by isolated rat hepatocytes was faster than that of NDMA. nih.gov However, at lower, more environmentally relevant concentrations (6.7 µM), NDMA was metabolized more rapidly. nih.gov This suggests that at low doses, the liver is more efficient at metabolizing NDMA to its DNA-alkylating methylating agent than it is for NMBA. nih.gov The clearance of NDMA from the serum and liver of rats was also found to be faster than that of NMBA, further supporting the idea of more efficient hepatic metabolism of NDMA at carcinogenic doses. nih.gov
The primary DNA adducts formed by NDMA are methylated bases, including N7-methylguanine (N7-MeG), O6-methylguanine (O6-MeG), and N3-methyladenine (N3-MeA). nih.gov Similarly, NDEA leads to the formation of ethylated DNA bases. nih.gov In contrast, the metabolism of NMBA results in both methylation and benzylation of DNA, although methylation is the more predominant pathway observed in target tissues like the esophagus.
| Nitrosamine | Primary Activating Enzyme | Metabolic Rate Comparison in Rat Liver (at low concentration) | Primary DNA Adducts |
|---|---|---|---|
| This compound (NMBA) | Cytochrome P450 (specific isozymes not fully elucidated) | Slower than NDMA | Methylated and Benzylated bases |
| N-nitrosodimethylamine (NDMA) | CYP2E1 | Faster than NMBA | Methylated bases (N7-MeG, O6-MeG) |
| N-nitrosodiethylamine (NDEA) | CYP2E1, CYP2A6 | Data not directly compared with NMBA | Ethylated bases (N7-EtG, O6-EtG) |
Cyclic nitrosamines, such as N-nitrosopyrrolidine (NPYR) and N-nitrosopiperidine (NPIP), are also metabolized by α-hydroxylation, leading to the formation of DNA adducts. The metabolic activation of NPYR is also catalyzed by CYP2E1. nih.gov The reactivity of these compounds can be influenced by the ring size and conformational flexibility.
While direct kinetic comparisons with NMBA are limited, studies on their metabolism provide insights into their relative reactivity. For instance, in cultured human bronchi, the binding levels of NPYR and NPIP to DNA were lower than those of the acyclic nitrosamines NDMA and NDEA, suggesting a potentially lower metabolic activation or reactivity of the resulting electrophiles in this tissue.
The DNA adducts formed from cyclic nitrosamines are more complex than the simple alkyl adducts from aliphatic nitrosamines. For example, NPYR can form adducts resulting from the opening of the pyrrolidine (B122466) ring. nih.gov This contrasts with the methylating and benzylating adducts formed from NMBA.
Influence of Substituent Effects on this compound Metabolism and Adduct Formation
The structure of a nitrosamine, particularly the nature of the substituents on the amine nitrogen, plays a crucial role in its metabolism and carcinogenic potential. In NMBA, the presence of both a methyl and a benzyl (B1604629) group provides two sites for α-hydroxylation.
Metabolic studies have shown that both demethylation and debenzylation of NMBA occur. In rats, the metabolism of the methyl group leads to the expiration of 14CO2, while the metabolism of the benzyl group results in the excretion of hippuric acid in the urine. nih.gov The relative rates of these two pathways can influence the type and amount of DNA adducts formed and, consequently, the organ specificity of carcinogenesis. Preferential methylation of DNA in target organs like the esophagus has been observed, suggesting that α-hydroxylation of the methyl group is a key activation pathway. nih.gov
The phenyl ring of the benzyl group can also be a site for metabolic modification, such as hydroxylation, which would be considered a detoxification pathway as it does not lead to the formation of a DNA-alkylating agent. The electronic properties of substituents on the phenyl ring could theoretically influence the rate of α-hydroxylation at the benzylic carbon by altering the electron density of the C-H bond. However, specific studies on substituted N-methyl-N-benzylnitrosamines are limited. General structure-activity relationships for nitrosamines indicate that factors that hinder α-carbon hydroxylation, such as steric hindrance or the presence of electron-withdrawing groups, can decrease carcinogenic potency. researchgate.net
Quantitative Structure-Activity Relationships (QSAR) for this compound Analogues (mechanistic endpoint focus)
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a compound to its biological activity. For nitrosamines, QSAR models have been developed to predict their carcinogenic potency based on various molecular descriptors. nih.govnih.gov These models often focus on mechanistic endpoints related to metabolic activation and DNA reactivity.
Key descriptors in QSAR models for nitrosamines often include electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can relate to the ease of enzymatic oxidation. Steric parameters are also important, as they can influence the binding of the nitrosamine to the active site of metabolizing enzymes. researchgate.net
For NMBA and its analogues, a QSAR model would likely incorporate descriptors for both the aliphatic (methyl) and aromatic (benzyl) portions of the molecule. For example, the model might consider the ease of hydrogen abstraction from the methyl and benzylic carbons, which is the initial step in metabolic activation. Quantum mechanical calculations can be used to estimate the activation energies for these reactions. usp.org
While specific QSAR models exclusively for NMBA analogues are not widely published, general models for N-nitrosamines can provide insights. These models consistently show that the potential for α-hydroxylation is a primary determinant of carcinogenic potency. researchgate.netacs.org Therefore, any structural modification to NMBA that would facilitate this reaction would be predicted to increase its carcinogenicity, while modifications that hinder it would be expected to decrease its carcinogenic potential.
Species-Specific Differences in this compound Metabolism (in animal models)
Significant species-specific differences exist in the metabolism and carcinogenicity of nitrosamines. nih.govnih.gov These differences are often attributed to variations in the expression and activity of cytochrome P450 enzymes.
In the case of NMBA, studies in rats have shown that it is a potent esophageal carcinogen. nih.gov The metabolism in rats involves both demethylation and debenzylation, with a significant portion of the methyl group being expired as CO2 and the benzyl group being excreted as hippuric acid. nih.gov
A study on the metabolism of NMBA in chickens revealed some interesting comparisons with rats. nih.gov Following intravenous administration, NMBA was cleared from the blood of chickens with a half-life of 3.8 minutes, and it was completely metabolized in the liver within 10 minutes. In contrast, no measurable metabolism was observed in the esophagus, a target organ in rats. The major DNA adduct found in various chicken organs was 7-methylguanine (B141273), with the highest levels of O6-methylguanine detected in the liver and kidney. nih.gov The O6-/7-methylguanine ratio in the liver DNA was 0.05, which is an indicator of the balance between DNA damage and repair. nih.gov
Comparative studies of a wide range of N-nitroso compounds in rats and Syrian golden hamsters have revealed significant differences in target organ specificity. nih.govnih.gov For example, the esophagus is a common target for many nitrosamines in rats but is rarely affected in hamsters. nih.govnih.gov While these studies did not specifically focus on NMBA, they highlight the importance of the animal model in carcinogenicity studies and the challenges in extrapolating findings from one species to another.
| Animal Model | Primary Target Organ for NMBA Carcinogenesis | Key Metabolic Findings | Primary DNA Adducts Detected |
|---|---|---|---|
| Rat | Esophagus | Metabolism via demethylation and debenzylation. nih.gov | Methylated DNA bases in target organs. nih.gov |
| Chicken | Not a primary target organ for esophageal carcinogenesis | Rapid hepatic metabolism; no esophageal metabolism detected. nih.gov | 7-methylguanine in various organs; O6-methylguanine highest in liver and kidney. nih.gov |
| Syrian Golden Hamster | Data specific to NMBA is limited, but generally resistant to esophageal carcinogenesis by nitrosamines. nih.govnih.gov | - | - |
Computational and Theoretical Investigations of N Methyl N Benzylnitrosamine
Quantum Chemical Calculations of N-methyl-N-benzylnitrosamine Electronic Structure
Quantum chemical calculations, particularly those using density functional theory (DFT), are instrumental in elucidating the electronic structure and geometric properties of N-nitrosamines. mdpi.com For asymmetrical nitrosamines like this compound, a key structural feature is the partial double-bond character of the N-N bond, which results in hindered rotation and the existence of distinct configurational isomers (Z and E). mdpi.com
DFT calculations can be employed to determine the relative stability of these isomers by computing their Gibbs free energies. mdpi.com Such studies on other asymmetrical nitrosamines have shown that the energy difference between conformers can influence their relative populations at equilibrium. mdpi.com These computational approaches can precisely predict molecular geometries (bond lengths and angles), vibrational frequencies, and NMR chemical shifts, which can be used to assign experimental spectra to specific isomers. mdpi.com
Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. For N-nitrosamines, these calculations help identify regions susceptible to electrophilic or nucleophilic attack, which is fundamental to understanding their mechanism of metabolic activation. jmaterenvironsci.com Molecular electrostatic potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for intermolecular interactions. researchgate.net
| Parameter | Significance | Typical Computational Method |
|---|---|---|
| Gibbs Free Energy (G) of Isomers | Determines the relative stability and equilibrium population of Z and E conformers. mdpi.com | DFT (e.g., M062X/Def2TZVP) mdpi.com |
| Molecular Geometry | Provides optimized bond lengths, bond angles, and dihedral angles. | DFT (e.g., B3LYP/6-31G(d)) researchgate.net |
| HOMO/LUMO Energies | Indicate electron-donating/accepting capabilities and overall chemical reactivity. jmaterenvironsci.com | DFT (e.g., B3LYP/6-31G(d,p)) jmaterenvironsci.com |
| Molecular Electrostatic Potential (MEP) | Visualizes electron density and predicts sites for electrophilic and nucleophilic interactions. researchgate.net | DFT, Hartree-Fock (HF) researchgate.net |
| Calculated NMR Chemical Shifts | Aids in the assignment of experimental 1H and 13C NMR spectra to specific isomers. mdpi.com | DFT (GIAO method) mdpi.com |
Molecular Dynamics Simulations of this compound-DNA Interactions
The carcinogenicity of N-nitrosamines is rooted in their ability to alkylate DNA after metabolic activation. mdpi.com Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior and interactions of molecules over time. While direct simulation of the covalent bond formation is complex, MD can be used to explore the non-covalent interactions between the reactive electrophilic species derived from this compound and the DNA double helix.
Following metabolic activation, this compound is converted into a highly reactive diazonium ion (methyldiazonium or benzyldiazonium). mdpi.com Quantum chemical studies have investigated the energetics of the subsequent DNA alkylation steps, revealing that these reactions are typically exothermic and proceed via an S_N2 or S_N1 mechanism. nih.govscispace.com
MD simulations can model the journey of this reactive cation as it approaches the DNA molecule. These simulations can provide atomic-level insights into:
Binding Site Preference: Determining whether the electrophile shows a preference for specific nucleophilic sites on DNA bases, such as the N7 or O6 positions of guanine (B1146940). oup.com
Interaction Energetics: Calculating the binding free energy of the non-covalent complex formed between the electrophile and DNA, which precedes the covalent reaction.
Conformational Changes: Observing any distortions in the DNA helix upon binding of the alkylating agent.
Role of Solvent: Simulating the influence of surrounding water molecules and ions on the interaction, which can mediate or shield electrostatic interactions.
Studies on other nitrosamines have successfully used MD simulations to investigate their interactions with biological macromolecules like enzymes, demonstrating the utility of this approach for understanding the dynamic aspects of ligand-receptor binding. heraldopenaccess.us
In Silico Prediction of this compound Metabolic Pathways and Reactive Intermediates
The metabolic activation of N-nitrosamines is a prerequisite for their carcinogenic activity. mdpi.comnih.gov This process is primarily initiated by Cytochrome P450 (CYP) enzymes, which catalyze the hydroxylation of the α-carbon atom (a carbon atom adjacent to the nitrosamino nitrogen). mdpi.cominstem.com In silico models and expert systems are widely used to predict the metabolic fate of xenobiotics, including nitrosamines. nih.govresearchgate.net
For this compound, two potential sites for α-hydroxylation exist: the methyl group and the benzylic methylene (B1212753) group. Computational models predict that CYP-mediated oxidation will occur at one of these positions. acs.orgnih.gov This hydroxylation is often the rate-limiting step in the activation pathway. nih.gov
The predicted metabolic pathway proceeds as follows:
α-Hydroxylation: A CYP enzyme (such as CYP2E1) abstracts a hydrogen atom from either the methyl or benzyl (B1604629) α-carbon, followed by an oxygen rebound step to form an unstable α-hydroxynitrosamine. epa.gov
Spontaneous Decomposition: This intermediate is highly unstable and non-enzymatically decomposes.
Hydroxylation at the methyl group yields an intermediate that breaks down to form a methyldiazonium ion and benzaldehyde .
Hydroxylation at the benzyl group yields an intermediate that breaks down to form a benzyldiazonium ion and formaldehyde (B43269) .
DNA Alkylation: The resulting diazonium ions are potent electrophiles that can readily alkylate nucleophilic sites on DNA bases, forming DNA adducts. mdpi.comnih.gov
Computational tools, including quantitative structure-activity relationship (QSAR) models and cheminformatics software, are used to predict the likelihood of α-hydroxylation based on the electronic and steric properties of the molecule. acs.orgresearchgate.net These in silico systems leverage large databases of metabolic information to identify structural motifs that promote or inhibit specific metabolic transformations. researchgate.netnih.gov
| Step | Reaction | Key Intermediate/Product | Significance |
|---|---|---|---|
| 1 | α-Hydroxylation (at methyl carbon) | α-Hydroxy(methyl)nitrosamine | CYP-mediated initial activation step. instem.com |
| 2 | Decomposition | Methyldiazonium ion (CH3N2+) + Benzaldehyde | Formation of the ultimate methylating agent. mdpi.com |
| 1 | α-Hydroxylation (at benzyl carbon) | α-Hydroxy(benzyl)nitrosamine | Alternative CYP-mediated activation step. instem.com |
| 2 | Decomposition | Benzyldiazonium ion (C7H7N2+) + Formaldehyde | Formation of the ultimate benzylating agent. mdpi.com |
Docking Studies of this compound with Enzymes
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, such as a small molecule in the active site of an enzyme. ajbls.com For this compound, docking studies are crucial for understanding its interaction with the CYP enzymes responsible for its metabolic activation. nih.govnih.gov
Docking simulations place the this compound molecule into the three-dimensional structure of a CYP active site (e.g., CYP2E1 or CYP1A2). epa.govnih.gov The primary goals of these simulations are to:
Predict Binding Affinity: Calculate a docking score or estimate the binding free energy, which indicates the stability of the enzyme-substrate complex. heraldopenaccess.us
Determine Binding Pose: Identify the most likely conformation and orientation of the nitrosamine (B1359907) within the active site. A productive binding pose is one that places either the methyl or benzyl α-carbon in close proximity to the heme iron-oxo species of the CYP enzyme, which is the catalytic center responsible for oxidation. nih.gov
Identify Key Interactions: Characterize the specific intermolecular interactions, such as hydrophobic contacts and hydrogen bonds, between the nitrosamine and the amino acid residues lining the active site. heraldopenaccess.us
Docking studies on other nitrosamines, like N'-Nitrosoanabasine (NAB) and N'-Nitrosoanatabine (NAT) with CYP2A13, have shown that hydrophobic interactions with active site residues are critical for stabilizing the complex. heraldopenaccess.us The results of such studies can explain substrate specificity and the regioselectivity of hydroxylation (i.e., whether the methyl or benzyl group is preferentially oxidized).
| Ligand | Enzyme | Binding Free Energy (ΔGbind, kcal/mol) | Key Interacting Residues (Example) | Distance to Heme (Å) |
|---|---|---|---|---|
| N'-Nitrosoanabasine (NAB) | CYP2A13 | -38.19 | Phe107, Leu114, Phe209, Leu370 | ~4-5 |
| N'-Nitrosoanatabine (NAT) | CYP2A13 | -31.08 | Phe107, Leu114, Phe209, Leu370 | ~4-5 |
| This compound | CYP2E1 (Hypothetical) | Not Determined | Hydrophobic pocket residues | Not Determined |
Future Directions and Emerging Research Challenges for N Methyl N Benzylnitrosamine
Elucidation of Unexplored N-methyl-N-benzylnitrosamine Metabolic Pathways
The metabolic activation of this compound is a critical prerequisite for its carcinogenicity. The primary recognized pathway involves cytochrome P450 (CYP450) enzymes, which catalyze α-carbon hydroxylation. nih.govchemrxiv.org This reaction is considered a crucial rate-limiting step, leading to the formation of unstable intermediates that can ultimately generate DNA-reactive electrophilic species. chemrxiv.orgmdpi.com Studies on similar nitrosamines have implicated specific CYP isozymes, such as CYP2E1 and CYP2A6, as major contributors to their metabolism. nih.gov Research on the related compound N-nitroso-N-methylaniline also highlights the role of CYP2B1 in catalyzing both α-C-hydroxylation and denitrosation. nih.gov
However, the complete metabolic profile of NMBA is likely more complex. Future research must focus on several unexplored areas:
Role of Minor CYP Isoforms: While major CYP enzymes have been studied for other nitrosamines, the specific contribution of a wider array of CYP isoforms (e.g., CYP1, CYP3 families) found in the brain and other tissues to NMBA metabolism is not fully understood. mdpi.com These enzymes could represent alternative or tissue-specific activation pathways.
Non-CYP Mediated Metabolism: The potential for metabolic transformation by non-CYP enzyme systems, such as alcohol dehydrogenases or reductases, remains largely uninvestigated. These pathways could lead to detoxification or, alternatively, the formation of novel reactive metabolites.
Phase II Conjugation and Detoxification: Beyond metabolic activation, the detoxification pathways for NMBA and its metabolites are poorly characterized. Research is needed to identify the specific glucuronosyltransferases (UGTs) and glutathione (B108866) S-transferases (GSTs) involved in conjugating NMBA metabolites, facilitating their excretion. Studies in rats have shown that a significant portion of NMBA metabolites are excreted in urine, with hippuric acid being a major identified product from the benzyl (B1604629) moiety, indicating that pathways for both the methyl and benzyl groups are active. nih.gov
Influence of Genetic Polymorphisms: Variations in the genes encoding metabolic enzymes can significantly alter an individual's susceptibility to chemical carcinogens. A key challenge is to investigate how single nucleotide polymorphisms (SNPs) in human CYP450s and other relevant enzymes affect the rate and pathway of NMBA metabolism, potentially identifying susceptible subpopulations.
Development of Novel Methodologies for Ultra-Trace Adduct Detection
The interaction of metabolically activated NMBA with cellular macromolecules, particularly DNA, results in the formation of covalent adducts. These adducts, if not repaired, can lead to mutations and initiate carcinogenesis. mdpi.com One study identified the formation of 7-methylguanine (B141273) and O⁶-methylguanine in the DNA of various organs in chickens treated with NMBA. nih.gov Detecting these adducts at the extremely low concentrations relevant to environmental exposure is a significant analytical challenge. drugdiscoverynews.com
The future of NMBA research depends on the development of novel, ultra-sensitive analytical techniques capable of identifying and quantifying specific adducts in complex biological matrices. thermofisher.com Current advanced methods rely heavily on chromatography coupled with mass spectrometry. nih.govijpsjournal.com
Key Research Directions:
Enhanced Mass Spectrometry: Pushing the limits of detection requires leveraging state-of-the-art mass spectrometry platforms, such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) like Orbitrap and time-of-flight (TOF) systems. thermofisher.commicrobiozindia.comgcms.cz These technologies offer the necessary sensitivity and selectivity to detect adducts at femtomolar or even attomolar concentrations. resolvemass.ca
Novel Sample Preparation: Improving the extraction and enrichment of adducts from complex biological samples (e.g., tissues, blood, urine) is critical. Innovations in solid-phase extraction (SPE), sorbent-supported liquid extraction (SLE), and immunoaffinity purification will be essential for removing interfering substances and concentrating the target adducts. nih.govrsc.org
Non-invasive Biomarker Detection: A major goal is to develop methods for detecting NMBA-specific adducts in readily accessible biological fluids, such as urine or plasma. ijpsjournal.comrsc.org This would allow for non-invasive monitoring of exposure and biological effect in human populations.
Adductomics Approaches: Moving beyond targeting known adducts (e.g., O⁶-methylguanine), untargeted "adductomics" approaches using HRMS can help discover novel or unexpected DNA and protein adducts formed by NMBA, providing a more complete picture of its molecular interactions.
| Methodology | Principle | Typical Sensitivity | Key Advantages for Adduct Detection |
|---|---|---|---|
| LC-MS/MS (Triple Quadrupole) | Separates compounds by liquid chromatography, followed by selective mass filtering of parent and fragment ions. | ng/mL to pg/mL | High selectivity and quantitative accuracy for known target adducts. microbiozindia.com |
| LC-HRMS (e.g., Orbitrap, TOF) | Separates compounds by liquid chromatography, followed by high-resolution mass analysis providing precise mass measurements. | pg/mL to fg/mL | Enables identification of unknown adducts and provides high confidence in structural elucidation. thermofisher.commicrobiozindia.com |
| GC-MS/MS | Separates volatile compounds by gas chromatography, followed by selective mass filtering. | pg/mL | Excellent for volatile and thermally stable adducts or their derivatives; offers high separation efficiency. ijpsjournal.com |
| Capillary Electrophoresis-MS (CE-MS) | Separates compounds based on their electrophoretic mobility in a capillary, coupled to a mass spectrometer. | ng/mL | Requires very small sample volumes and is effective for charged molecules. nih.gov |
Advanced Computational Modeling of this compound Biological Effects
Due to the ethical and financial costs of long-term animal carcinogenicity studies, there is a pressing need for robust computational models to predict the biological effects and carcinogenic risk of nitrosamines. nih.govchemrxiv.org This is particularly true for the vast number of structurally diverse nitrosamines, for which limited experimental data exist. nih.gov Advanced computational modeling represents a critical frontier in toxicology for prioritizing chemicals for further testing and for risk assessment.
Future research in this area will focus on several key challenges:
Predicting Metabolic Activation: A primary goal is to develop accurate models that predict the likelihood of metabolic α-carbon hydroxylation, the key activating step for NMBA. nih.gov Recent approaches use large datasets on CYP-mediated metabolism of other chemicals to identify structural features that promote or hinder this reaction, which can then be applied to nitrosamines. nih.govchemrxiv.org
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models aim to correlate a compound's structural features with its biological activity, such as carcinogenic potency. researchgate.net For NMBA, the challenge is to build more sophisticated QSAR models that go beyond simple structural descriptors and incorporate quantum mechanics calculations to better represent the electronic properties that govern its reactivity and interaction with metabolic enzymes. researchgate.net
Molecular Docking and Simulation: These techniques can be used to model the interaction between NMBA and the active site of CYP450 enzymes. Such simulations can provide insights into the specific binding modes, predict which isoforms are most likely to metabolize the compound, and help explain the regioselectivity of metabolism (i.e., hydroxylation at the methyl vs. the benzyl carbon).
Systems Toxicology Modeling: The ultimate goal is to integrate computational models of metabolism, DNA adduction, DNA repair, and key cellular response pathways into a unified systems toxicology model. This would allow for a more holistic prediction of the dose-dependent biological effects of NMBA, moving from predicting a single event (metabolism) to modeling the entire cascade of events leading to a toxic outcome.
Integration of Omics Technologies in this compound Mechanistic Research
Omics technologies, which allow for the high-throughput analysis of entire sets of biological molecules, offer an unprecedented opportunity to understand the complex cellular responses to NMBA exposure. nih.govnih.gov Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive, systems-level view of the mechanisms of NMBA-induced toxicity and carcinogenesis. researchgate.netresearchgate.net
Emerging Research Applications:
Genomics: Genome-wide association studies (GWAS) can help identify genetic variants (e.g., in metabolic enzymes, DNA repair proteins) that confer susceptibility or resistance to NMBA's carcinogenic effects.
Transcriptomics: Using techniques like RNA-sequencing (RNA-seq), researchers can analyze how NMBA exposure alters the expression of thousands of genes in target cells or tissues. This can reveal the activation of stress response pathways, DNA damage signaling, cell cycle control, and apoptosis.
Proteomics: Proteomic analysis can identify changes in protein abundance and post-translational modifications following NMBA treatment. nih.gov This approach can pinpoint specific proteins that are direct targets of NMBA or key players in the cellular response, providing insights into disrupted pathways like protein biosynthesis or GTPase signaling. nih.gov
Metabolomics: This technology profiles the complete set of small-molecule metabolites in a biological system. It can be used to obtain a unique metabolic fingerprint of NMBA exposure, identify novel metabolites of the compound itself, and discover perturbations in endogenous metabolic pathways.
The primary challenge lies in the bioinformatic integration of these large, multi-omics datasets to construct comprehensive network models of NMBA's mechanism of action.
| Omics Technology | Molecules Analyzed | Application in NMBA Research |
|---|---|---|
| Genomics | DNA | Identify genetic polymorphisms influencing susceptibility to NMBA toxicity (e.g., in CYP450 genes). |
| Transcriptomics | RNA | Profile changes in gene expression to identify cellular pathways perturbed by NMBA exposure. |
| Proteomics | Proteins | Quantify changes in protein levels and modifications to pinpoint key molecular responses and disrupted functions. nih.gov |
| Metabolomics | Metabolites | Discover novel NMBA metabolites and identify metabolic pathways disrupted by exposure. |
Role of this compound in Complex Environmental Mixtures
Humans are rarely exposed to single chemicals in isolation. Instead, exposure occurs to complex mixtures of compounds present in food, water, and the environment. ijpsjournal.com A significant research challenge is to understand the toxicological behavior and contribution of NMBA within these mixtures. The effects of NMBA could be significantly altered by the presence of other chemicals.
Future Research Imperatives:
Synergistic and Antagonistic Interactions: It is crucial to investigate how other environmental contaminants interact with NMBA. For example, certain compounds could induce the specific CYP450 enzymes responsible for activating NMBA, leading to a synergistic increase in its carcinogenic potency. Conversely, other compounds might compete for the same enzymes, resulting in an antagonistic effect.
Matrix Effects in Environmental Analysis: The accurate detection and quantification of NMBA in complex environmental samples (e.g., industrial wastewater, processed foods, contaminated soil) is a major analytical hurdle. The sample matrix can interfere with the analysis, and developing robust methods to overcome these matrix effects is essential for accurate exposure assessment. ijpsjournal.commdpi.com
Formation in Environmental Systems: NMBA can be formed when its precursors, methylbenzylamine (a secondary amine) and nitrosating agents (like nitrites), are present together under specific conditions. cymitquimica.comacs.org Research is needed to better understand the kinetics and conditions of NMBA formation in various environmental and food processing scenarios.
Q & A
Basic Research Questions
Q. What experimental models are most effective for studying MBzN-induced carcinogenesis, and how should dosing regimens be optimized?
- Methodological Answer : MBzN is a potent carcinogen that induces esophageal papillomas and carcinomas in rats within 4–9 weeks when administered twice weekly via injection . Key considerations:
- Dosing : Use a twice-weekly injection protocol (e.g., 4-week treatment period) to observe rapid histological changes, including basal cell hyperplasia and dysplasia .
- Endpoint Selection : Monitor mitosis rates, inflammatory cell influx, and epithelial architecture disruption at 1–2 weeks post-injection. Papillomas typically manifest by 30 days .
- Validation : Include control groups to distinguish carcinogen-specific effects from spontaneous lesions.
Q. How can MBzN be reliably detected in biological matrices, and what analytical challenges must be addressed?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with high-resolution accurate mass (HRAM) systems to distinguish MBzN from co-eluting compounds (e.g., DMF) . Key steps:
- Sample Preparation : Avoid cross-contamination by using nitrosamine-free solvents and gloves. Pre-treat materials (e.g., water, plastics) to eliminate trace nitrosamines .
- Matrix Effects : Spike internal standards (e.g., deuterated analogs) to correct for recovery issues caused by biological matrices .
- Validation : Confirm selectivity and sensitivity (detection at ppm levels) using spiked samples .
Q. What safety protocols are critical for handling MBzN in laboratory settings?
- Methodological Answer : Follow stringent guidelines for carcinogen handling:
- Containment : Use fume hoods and closed systems during synthesis or administration to minimize airborne exposure .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection. Avoid latex gloves, which may degrade upon contact .
- Waste Disposal : Deactivate MBzN with alkaline hydrolysis (e.g., 1 M NaOH) before disposal to reduce mutagenic risk .
Advanced Research Questions
Q. How does MBzN induce resistance to its own cytotoxic effects during carcinogenesis?
- Methodological Answer : MBzN initially causes basal cell destruction and inflammation, but surviving cells develop adaptive mechanisms:
- Phenotypic Shift : After 1–2 weeks, basal cells exhibit hyperplastic growth, penetrating submucosal layers despite continued carcinogen exposure .
- Biochemical Pathways : Investigate upregulated detoxification enzymes (e.g., glutathione S-transferases) or DNA repair mechanisms using transcriptomics/proteomics .
- Experimental Validation : Compare gene expression profiles in early vs. late-stage lesions using RNA sequencing .
Q. What dietary or pharmacological agents modulate MBzN carcinogenicity, and how can their effects be quantified?
- Methodological Answer : Dietary molybdenum suppresses MBzN-induced esophageal carcinogenesis by inhibiting nitrosamine activation . Experimental design:
- Intervention : Administer molybdenum (e.g., 2 ppm in drinking water) concurrently with MBzN injections .
- Outcome Measures : Quantify tumor incidence, histopathology scores, and urinary molybdenum excretion to correlate exposure with efficacy .
- Mechanistic Studies : Use isotopic tracing (e.g., ⁹⁵Mo) to study molybdenum’s distribution and interaction with nitrosamine-metabolizing enzymes .
Q. How can artifactual formation of nitrosamines during sample analysis be minimized?
- Methodological Answer : Artifactual nitrosation can occur during sample preparation due to residual nitrites or acidic conditions . Mitigation strategies:
- Additives : Include ascorbic acid (1% w/v) or sulfamic acid to scavenge nitrosating agents .
- pH Control : Maintain neutral pH during extraction and storage to prevent in situ nitrosamine formation .
- Blanks : Run reagent-only blanks to detect background contamination .
Q. What regulatory frameworks guide MBzN risk assessment in preclinical studies, and how can compliance be demonstrated?
- Methodological Answer : Align with EMA and ICH Q9 guidelines for nitrosamine risk management:
- Risk Evaluation : Conduct a thorough literature review to identify structurally similar nitrosamines and their formation pathways .
- Documentation : Use supplier questionnaires to audit raw materials for nitrosamine contamination risks .
- Analytical Validation : Submit method validation data (e.g., LOQ, recovery rates) to regulatory bodies to confirm compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
